molecular formula C26H24N2O5 B6553404 N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide CAS No. 1040642-51-0

N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide

Cat. No. B6553404
CAS RN: 1040642-51-0
M. Wt: 444.5 g/mol
InChI Key: XDPUOAZPHZRZPF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide (N-DMQPA) is an organic compound that has a wide range of applications in the field of science and medicine. It is a derivative of quinoline, an aromatic heterocyclic compound, and has been extensively studied in the past few decades due to its potential as a therapeutic agent. N-DMQPA has been used in the synthesis of several biologically active compounds, and its mechanism of action has been studied in detail.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is used as a model compound in the study of drug metabolism and pharmacokinetics. It has been used to study the effects of drugs on the human body, and to understand the mechanisms of drug action. It has also been used in the study of enzyme kinetics, drug-receptor interactions, and drug-target interactions. N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is also used in the synthesis of several biologically active compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is believed to act as an agonist at the serotonin receptor, which is involved in the regulation of neurotransmission in the brain. It is also believed to act as an antagonist at the dopamine receptor, which is involved in the regulation of movement, reward, and pleasure. It is also believed to act as an antagonist at the adenosine receptor, which is involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, reduce pain, and increase the production of serotonin and dopamine. It has also been shown to reduce anxiety and depression, and to improve cognitive performance.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is an ideal compound for laboratory experiments due to its relatively low cost and easy synthesis. It is also relatively stable and has a long shelf life. However, it is important to note that N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is a relatively new compound and its long-term effects are not yet known.

Future Directions

There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide. These include further research into its mechanism of action, its effects on the body, and its potential therapeutic applications. Additionally, further research into the synthesis of N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide and its derivatives could lead to the development of new compounds with improved properties. Finally, further research into the safety and efficacy of N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide could lead to its use in clinical trials.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is synthesized by a multi-step process involving the reaction of 2,4-dimethoxyphenylacetamide with 2-(4-methoxyphenyl)quinoline-4-yl chloride. This is followed by a reaction with sodium hydroxide to form N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction takes place at a temperature of approximately 80 °C and a pressure of 1 atm. The reaction is usually complete within 2-3 hours.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-30-18-10-8-17(9-11-18)23-15-24(20-6-4-5-7-21(20)27-23)33-16-26(29)28-22-13-12-19(31-2)14-25(22)32-3/h4-15H,16H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPUOAZPHZRZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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